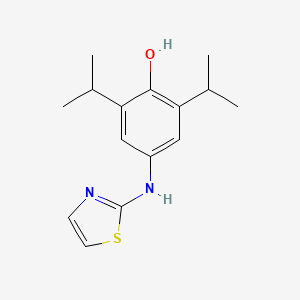![molecular formula C17H15Cl2N3O4S B5539581 N-(2,3-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5539581.png)
N-(2,3-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of related methanesulfonamide derivatives often involves reactions of dichloroquinoxaline with substituted arylsulfonamides, demonstrating the possibility of nucleophilic substitution of the halogen upon treatment with O- and N-nucleophiles. For instance, methods for synthesizing N-(3-chloro-2-quinoxalyl)sulfonamides have been developed, which involve the reaction of 2,3-dichloroquinoxaline with substituted arylsulfonamides, leading to the formation of amide tautomers as established through IR spectra analyses (Litvinenko, Savich, & Bobrovnik, 1994).
Molecular Structure Analysis
Molecular structure analysis of methanesulfonamide derivatives reveals specific conformational characteristics. For example, studies on various N-(dichlorophenyl)methanesulfonamides show differences in the conformation of the N—H bond relative to chloro substituents, impacting the compound's geometry and hydrogen bonding capabilities, which in turn affects its molecular packing and structural stability (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
Reactivity studies of sulfonamides highlight the potential for various chemical reactions, including alkylation leading to N-methyl-N-(3-chloro-2-quinoxalyl)arylsulfonamides. This demonstrates the compounds' versatility in undergoing nucleophilic substitution reactions, essential for synthetic chemistry applications (Litvinenko, Savich, & Bobrovnik, 1994).
科学的研究の応用
Molecular Structure Analysis
- Structural Conformation : Studies on similar compounds, such as N-(2,3-Dichlorophenyl)methanesulfonamide and N-(3,4-Dichlorophenyl)methanesulfonamide, focus on the conformation of the N—H bond and its relation to the ortho- and meta-chloro substituents. These analyses provide insights into the molecule's geometric parameters, including bond and torsion angles, which are crucial for understanding the compound's reactivity and interaction with biological targets (Gowda, Foro, & Fuess, 2007).
Biochemical Applications
- Inhibition of Methionine Aminopeptidase : Quinolinyl sulfonamides, closely related in structure to the query compound, have been identified as potent inhibitors of the methionine aminopeptidase enzyme. This enzyme is essential for the growth and development of many organisms, and its inhibition by sulfonamide derivatives highlights potential applications in developing antibacterial and anticancer agents (Huang et al., 2006).
Catalysis and Environmental Applications
- Conversion of CO2 to Methane : Research on rhenium tricarbonyl complexes coordinated by quinoline derivatives demonstrated the catalytic conversion of CO2 to methane, albeit with low efficiency. This suggests potential applications in carbon capture and conversion strategies, where derivatives of the compound might play a role in developing new catalysts (Nganga et al., 2021).
Corrosion Inhibition
- Protection of Mild Steel : Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, which share functional groups with the query compound, have been studied for their ability to inhibit corrosion of mild steel in acidic environments. These compounds form protective films on the steel surface, suggesting potential applications in materials science and engineering to prevent corrosion (Olasunkanmi et al., 2016).
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O4S/c1-27(25,26)22(14-8-4-5-11(18)17(14)19)10-16(24)21-9-15(23)20-12-6-2-3-7-13(12)21/h2-8H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTGKFDECBEZGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CC(=O)NC2=CC=CC=C21)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5539498.png)
![5,7-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5539505.png)

![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propoxyacetyl)piperidine](/img/structure/B5539513.png)
![3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol](/img/structure/B5539524.png)

![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B5539532.png)
![(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine](/img/structure/B5539542.png)
![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5539547.png)
![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5539560.png)
![4-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-pyrrolidinone](/img/structure/B5539570.png)
![N-[(3S*,4R*)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5539575.png)

![3-[2-(dipropylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539605.png)